Pentanoic acid, 5-bromo-4-oxo-
CAS No.: 14594-23-1
Cat. No.: VC7948702
Molecular Formula: C5H7BrO3
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14594-23-1 |
---|---|
Molecular Formula | C5H7BrO3 |
Molecular Weight | 195.01 g/mol |
IUPAC Name | 5-bromo-4-oxopentanoic acid |
Standard InChI | InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) |
Standard InChI Key | XTIKIVWSYBVJJK-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)C(=O)CBr |
Canonical SMILES | C(CC(=O)O)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
Pentanoic acid, 5-bromo-4-oxo- belongs to the class of substituted pentanoic acids, featuring:
Table 1: Key Structural Properties
Property | Value |
---|---|
Monoisotopic mass | 193.957856 Da |
XLogP3 (lipophilicity) | ~0.8 (estimated) |
Hydrogen bond donors | 1 (carboxylic acid group) |
Hydrogen bond acceptors | 3 (ketone + carboxylic acid) |
The compound’s structure combines a bromine atom at the terminal carbon (C5) and a ketone group at C4, creating distinct electronic and steric effects that influence its reactivity .
Synthesis and Production
Optimized Synthetic Route
The most efficient synthesis involves the hydration of 5-bromo-4-pentynoic acid under acidic conditions, as demonstrated in a 2019 patent (CN109400464) :
Reaction conditions:
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Catalyst: Copper(II) acetate monohydrate (0.30 mmol)
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Ligand: 1,10-Phenanthroline (0.15 mmol)
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Solvent: Trifluoroacetic acid (TFA)
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Temperature: 70°C
Procedure:
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Dissolve 5-bromo-4-pentynoic acid (3.0 mmol) in TFA.
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Add H₂O (9.0 mmol), Cu(OAc)₂·H₂O, and 1,10-phenanthroline.
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Heat at 70°C for 4 hours.
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Purify via column chromatography (ethyl acetate/petroleum ether = 1:3) .
Table 2: Critical Reaction Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst loading | 10 mol% Cu | <5% deviation |
Ligand ratio | 0.5 eq to Cu | 15% yield drop |
Temperature | 70±2°C | 20% drop at 60°C |
This method avoids hazardous brominating agents, leveraging transition metal catalysis for regioselective hydration .
Physicochemical Properties
Spectral Characteristics
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IR spectroscopy:
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¹H NMR (CDCl₃):
Solubility and Stability
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Solubility:
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Water: 12 g/L (25°C)
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Ethyl acetate: >50 g/L
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Stability:
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s α,β-unsaturated ketone moiety enables:
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Michael addition reactions: Formation of C-C bonds with nucleophiles like malonates.
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Haloalkylation: Bromine participates in Suzuki couplings for aryl ring functionalization .
Table 3: Derivative Synthesis Examples
Product | Reaction Type | Yield (%) |
---|---|---|
5-Bromo-4-hydroxypentanoic acid | Ketone reduction | 78 |
4-Oxo-5-phenylpentanoic acid | Suzuki coupling | 65 |
Future Research Directions
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Catalytic asymmetric reactions: Exploiting the ketone group for enantioselective syntheses.
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Polymer chemistry: Copolymerization with diols to form biodegradable polyesters.
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Drug delivery systems: Functionalization for pH-sensitive prodrugs.
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